Cas no 2319875-01-7 (methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate)
methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- methyl (4-(N-(2,2-di(furan-2-yl)ethyl)sulfamoyl)phenyl)carbamate
- methyl N-[4-[2,2-bis(furan-2-yl)ethylsulfamoyl]phenyl]carbamate
- methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate
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- Inchi: 1S/C18H18N2O6S/c1-24-18(21)20-13-6-8-14(9-7-13)27(22,23)19-12-15(16-4-2-10-25-16)17-5-3-11-26-17/h2-11,15,19H,12H2,1H3,(H,20,21)
- InChI Key: BDYIWADRXQLGCS-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)NC(=O)OC)(NCC(C1=CC=CO1)C1=CC=CO1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 8
- Complexity: 569
- XLogP3: 2.1
- Topological Polar Surface Area: 119
methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6508-0061-2μmol |
methyl N-(4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}phenyl)carbamate |
2319875-01-7 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0061-5μmol |
methyl N-(4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}phenyl)carbamate |
2319875-01-7 | 5μmol |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0061-10μmol |
methyl N-(4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}phenyl)carbamate |
2319875-01-7 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0061-20μmol |
methyl N-(4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}phenyl)carbamate |
2319875-01-7 | 20μmol |
$79.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0061-1mg |
methyl N-(4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}phenyl)carbamate |
2319875-01-7 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0061-2mg |
methyl N-(4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}phenyl)carbamate |
2319875-01-7 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0061-3mg |
methyl N-(4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}phenyl)carbamate |
2319875-01-7 | 3mg |
$63.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0061-4mg |
methyl N-(4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}phenyl)carbamate |
2319875-01-7 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0061-5mg |
methyl N-(4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}phenyl)carbamate |
2319875-01-7 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6508-0061-10mg |
methyl N-(4-{[2,2-bis(furan-2-yl)ethyl]sulfamoyl}phenyl)carbamate |
2319875-01-7 | 10mg |
$79.0 | 2023-09-08 |
methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate
Methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate
The compound methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate (CAS No. 2319875-01-7) is a highly specialized organic chemical with a complex structure that combines elements of sulfur chemistry and aromatic systems. This compound has garnered significant attention in the fields of medicinal chemistry and materials science due to its unique properties and potential applications. The molecule features a sulfonamide group attached to a phenyl ring, which is further substituted with a methyl carbamate moiety. The presence of two furan rings in the structure introduces additional electronic and steric effects, making this compound a promising candidate for various research and industrial applications.
Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly in the development of inhibitors for various enzymes and receptors. The furan rings in this compound contribute to its aromaticity and stability, which are crucial for its activity in biological systems. Researchers have explored the potential of this compound as a modulator of cellular signaling pathways, with promising results in vitro. Its ability to interact with specific protein targets makes it a valuable tool in the study of disease mechanisms and therapeutic interventions.
In terms of synthesis, methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate is typically prepared through a multi-step process involving nucleophilic substitution and coupling reactions. The use of advanced catalytic systems has enabled chemists to optimize the reaction conditions, leading to higher yields and improved purity. This compound's synthesis is a testament to the ingenuity of modern organic chemistry, particularly in the construction of complex heterocyclic systems.
One of the most intriguing aspects of this compound is its potential application in agricultural chemistry. Studies have shown that it exhibits moderate activity as a herbicide, targeting specific enzymes involved in plant metabolism. Its selective toxicity towards certain weeds while sparing crops makes it an attractive candidate for further development in sustainable agriculture. Additionally, its ability to degrade under environmental conditions has been thoroughly investigated, ensuring minimal ecological impact.
The structural uniqueness of methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate also lends itself to applications in materials science. Researchers have explored its use as a precursor for advanced polymers and coatings due to its ability to form stable cross-links under thermal or photochemical conditions. This property opens up possibilities for its use in high-performance materials for electronics and aerospace industries.
From a toxicological perspective, recent studies have focused on understanding the bioaccumulation and metabolism of this compound in living organisms. Initial findings suggest that it undergoes rapid degradation in the presence of enzymatic systems, reducing its potential for bioaccumulation. However, further research is required to fully characterize its safety profile and environmental fate.
In conclusion, methyl N-(4-{2,2-bis(furan-2-yl)ethylsulfamoyl}phenyl)carbamate (CAS No. 2319875-01-7) represents a fascinating intersection of organic chemistry, pharmacology, and materials science. Its unique structure and versatile properties make it a valuable compound for both academic research and industrial applications. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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